2-Chloro-4-sulfamoylbenzoic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Chloro-4-sulfamoylbenzoic acid is1S/C7H6ClNO4S/c8-6-3-4 (14 (9,12)13)1-2-5 (6)7 (10)11/h1-3H, (H,10,11) (H2,9,12,13)
. This indicates the presence of a chlorine atom, a sulfamoyl group, and a carboxylic acid group in the molecule . Physical And Chemical Properties Analysis
2-Chloro-4-sulfamoylbenzoic acid is a solid substance . It should be stored in a dark place at room temperature . The compound has a molecular weight of 235.65 .Scientific Research Applications
Antioxidant Capacity Assays
- Research has highlighted the use of certain compounds in antioxidant capacity assays, such as the ABTS/PP decolorization assay, which is a method for evaluating the antioxidant capacity of substances. While 2-Chloro-4-sulfamoylbenzoic acid itself is not directly mentioned, the study of similar compounds provides insights into the chemical properties and potential applications of related substances in understanding antioxidant mechanisms and their implications in various fields, including food engineering and medicine (Ilyasov et al., 2020).
Environmental Fate of Parabens
- A review on parabens, which are structurally related to 2-Chloro-4-sulfamoylbenzoic acid, discussed their occurrence, fate, and behavior in aquatic environments. This research is relevant as it provides a foundation for understanding how structurally similar compounds might behave in environmental settings and the potential implications for ecosystem health and safety (Haman et al., 2015).
Removal of Organic Pollutants
- Studies have explored the use of various techniques, including adsorption and advanced oxidation processes, for the removal of persistent organic pollutants such as sulfamethoxazole from aqueous solutions. These methods could be applicable to the removal or degradation of compounds like 2-Chloro-4-sulfamoylbenzoic acid from environmental samples, highlighting the broader applications of such research in water treatment and pollution remediation efforts (Prasannamedha et al., 2020).
Photocatalytic Degradation
- The photocatalytic degradation of pollutants, such as antibiotics in water using TiO2-based nanocomposites, has been reviewed, with implications for the degradation of various organic compounds, including potentially 2-Chloro-4-sulfamoylbenzoic acid. This area of research is crucial for developing effective strategies for mitigating environmental pollution and understanding the degradation pathways of complex organic molecules (Chandra et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXWQNWRLQUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514662 | |
Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-sulfamoylbenzoic acid | |
CAS RN |
53250-84-3 | |
Record name | 4-(Aminosulfonyl)-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53250-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.